molecular formula C5H10N4 B2872369 (1R,2S)-2-Azidocyclopentan-1-amine CAS No. 2460740-65-0

(1R,2S)-2-Azidocyclopentan-1-amine

Cat. No.: B2872369
CAS No.: 2460740-65-0
M. Wt: 126.163
InChI Key: TWOCVBHEZOMAKH-UHNVWZDZSA-N
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Description

(1R,2S)-2-Azidocyclopentan-1-amine is a chiral cyclopentane derivative that serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery. Its structure, featuring both a reactive azide group and a protected amine functionality, makes it a valuable precursor for the synthesis of more complex, biologically active molecules through reactions such as the Staudinger reduction or copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). This enables researchers to efficiently create libraries of compounds for biological screening. Compounds based on the substituted cyclopentane scaffold have demonstrated significant therapeutic potential. Specifically, structurally similar scaffolds have been developed as potent neuraminidase inhibitors, presenting a promising approach for antiviral therapies . Furthermore, the exploration of novel targets in central nervous system (CNS) disorders, such as trace amine-associated receptor 1 (TAAR1), has highlighted the demand for sophisticated chiral building blocks. The development of TAAR1 agonists represents a non-dopaminergic strategy for treating psychiatric conditions like schizophrenia . The defined stereochemistry of this compound is critical for ensuring the correct three-dimensional structure and optimal binding affinity of the resulting candidate drugs, underlining its importance in stereoselective synthesis. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1R,2S)-2-azidocyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c6-4-2-1-3-5(4)8-9-7/h4-5H,1-3,6H2/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOCVBHEZOMAKH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereochemical Resolution

To isolate the (1R,2S) enantiomer, chiral resolution is necessary. A reported strategy involves converting the racemic amine into diastereomeric salts using (-)-di-p-toluoyl-D-tartaric acid, followed by fractional crystallization. Alternatively, enzymatic resolution with immobilized lipases (e.g., Candida antarctica lipase B) in organic solvents selectively acylates one enantiomer, enabling chromatographic separation.

A third approach involves the reductive amination of 2-azidocyclopentanone. This method, though not directly cited in the search results, is inferred from analogous ketone-amine transformations.

Synthesis of 2-Azidocyclopentanone

Cyclopentanone is converted to its enol triflate using Comins’ reagent, followed by palladium-catalyzed cross-coupling with trimethylsilyl azide (TMSN₃). Hydrolysis yields 2-azidocyclopentanone.

Reductive Amination

The ketone is reacted with ammonium acetate and sodium cyanoborohydride in methanol, producing a racemic amine. Asymmetric variants using chiral auxiliaries (e.g., (R)-α-methylbenzylamine) or organocatalysts (e.g., L-proline) can enhance enantioselectivity.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H-NMR : Characteristic signals for the cyclopentane backbone (δ 1.2–2.1 ppm), azide-proximal methine (δ 3.3–3.5 ppm), and amine protons (δ 1.8–2.0 ppm).
  • 13C-NMR : Azide-bearing carbon at δ 65–70 ppm and amine-bearing carbon at δ 45–50 ppm.
  • Chiral HPLC : Resolution using a Chiralpak IA column (hexane:isopropanol 90:10) confirms enantiomeric excess.

Comparative Evaluation of Methods

Method Yield (%) Diastereoselectivity Steps Scalability
Fe-catalyzed azidation 50–62 Low 1 High
Epoxide ring-opening 30–40 Moderate 4 Moderate
Reductive amination 45–55 Variable 3 High

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Azidocyclopentan-1-amine can undergo various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The azide group can participate in substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Sodium azide in dimethylformamide or other polar aprotic solvents.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes for the Huisgen cycloaddition.

Major Products Formed

    Reduction: (1R,2S)-2-Aminocyclopentan-1-amine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

(1R,2S)-2-Azidocyclopentan-1-amine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Azidocyclopentan-1-amine depends on its specific application. In biological systems, azides can act as bioorthogonal chemical reporters, reacting selectively with alkyne-functionalized molecules in living cells without interfering with native biochemical processes. This property is utilized in bioimaging and drug delivery systems.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis : Radical cascades (as in ) might adapt to azide-functionalized cyclopentanes by replacing Bu3SnH with azide-compatible reagents.
  • Biological Activity : Neuroprotective sesquiterpenes in highlight the importance of stereochemistry, suggesting that the target compound’s chirality could enhance its bioactivity in drug discovery.

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